REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH2:5].C(N(CC)CC)C.Br[CH2:16][C:17]#[CH:18]>C1C=CC=CC=1>[CH2:18]([NH:5][CH2:4][CH:3]([O:6][CH3:7])[O:2][CH3:1])[C:17]#[CH:16]
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
BrCC#C
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
with stirring to the reaction mixture at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
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ADDITION
|
Details
|
After the addition
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Type
|
STIRRING
|
Details
|
was completed stirring
|
Type
|
FILTRATION
|
Details
|
After this time the reaction mixture was filtered
|
Type
|
DISTILLATION
|
Details
|
The residue was then distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)NCC(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |